Z-Gly-gly-gly-onp

Descripción general

Descripción

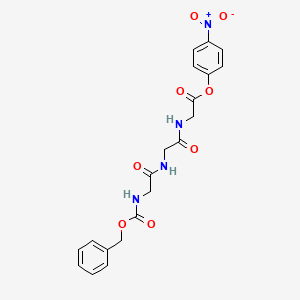

Z-Gly-gly-gly-onp: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester . It is a derivative of glycylglycylglycine, a tripeptide, and is used primarily in biochemical research. The compound is characterized by the presence of a p-nitrophenyl ester group, which makes it useful in various enzymatic studies and assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of glycylglycylglycine is protected using a carbobenzyloxy (Cbz) group.

Formation of the Ester: The protected tripeptide is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the p-nitrophenyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of glycylglycylglycine are protected and esterified using automated reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or enzymes, yielding the corresponding acid and p-nitrophenol.

Substitution Reactions: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with or without enzymatic catalysts.

Substitution: Requires nucleophiles such as amines or thiols and is often conducted in organic solvents.

Major Products:

Hydrolysis: Produces glycylglycylglycine and p-nitrophenol.

Substitution: Results in the formation of various substituted glycylglycylglycine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

Z-Gly-gly-gly-onp is synthesized through a multi-step process involving the protection of the amino group of glycylglycylglycine using a carbobenzyloxy (Cbz) group, followed by esterification with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .

The compound acts as a substrate for various proteolytic enzymes, undergoing hydrolysis to release 4-nitrophenol, which can be quantitatively measured to assess enzyme activity . This property makes it particularly valuable in enzyme kinetics studies.

Enzyme Kinetics and Biochemical Assays

This compound is extensively used in biochemical assays to study enzyme activity, particularly proteases. It serves as a model substrate for investigating the kinetics and mechanisms of enzymes that cleave peptide bonds. For example, it has been successfully employed to measure pancreatic elastase activity, where the rate of hydrolysis correlates directly with enzyme concentration .

Peptide Synthesis

The compound is an important building block in peptide synthesis, enabling researchers to create complex peptide structures necessary for drug development. Its unique structure enhances solubility and reactivity, facilitating the formation of various peptide analogs .

Drug Design and Development

This compound plays a role in designing new pharmaceuticals by targeting specific biological pathways. Its application in cancer research is noteworthy, where it aids in developing targeted therapies aimed at selectively attacking cancer cells .

Diagnostics Development

This compound is utilized in developing diagnostic tools that detect various diseases through biochemical markers. Its ability to serve as a substrate in enzymatic assays allows for the quantification of enzyme levels associated with specific diseases .

Case Study 1: Measurement of Pancreatic Elastase Activity

In one study, this compound was used to quantify pancreatic elastase levels in biological samples. The researchers demonstrated that the hydrolysis rate was proportional to the enzyme concentration, providing a reliable method for assessing elastase activity .

Case Study 2: Peptide Coupling Reactions

Another research effort involved using this compound to couple with deprotected peptides to synthesize angiotensin II analogs. This application highlights its critical role as a building block in peptide chemistry and its potential therapeutic implications .

Case Study 3: Catalytic Performance with Nanoparticles

Research on peptide-gold nanoparticle conjugates indicated that this compound exhibited varying catalytic efficiencies compared to other substrates based on hydrophobicity. The study found that higher concentrations of this compound led to competitive kinetics with other substrates, showcasing its versatility in catalytic applications .

Mecanismo De Acción

The mechanism of action of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester involves its interaction with proteolytic enzymes. The p-nitrophenyl ester bond is cleaved by these enzymes, releasing p-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics and to screen for enzyme inhibitors.

Comparación Con Compuestos Similares

- N-carbobenzyloxy-glycylglycine p-nitrophenyl ester

- N-carbobenzyloxy-glycylglycylalanine p-nitrophenyl ester

Uniqueness: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester is unique due to its specific tripeptide structure, which makes it a suitable substrate for studying a wide range of proteolytic enzymes. Its p-nitrophenyl ester group allows for easy detection and quantification of enzymatic activity.

Actividad Biológica

Z-Gly-gly-gly-onp, or N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester, is a synthetic compound widely utilized in biochemical research, particularly in the study of enzyme kinetics and mechanisms. This article provides an overview of its biological activity, including its interactions with various enzymes, kinetic studies, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a p-nitrophenyl ester group, which allows for the quantitative measurement of enzymatic activity upon cleavage. The compound serves as a model substrate for investigating proteolytic enzymes due to its tripeptide structure and the reactivity of the p-nitrophenyl ester bond.

The biological activity of this compound primarily involves its interaction with proteolytic enzymes. When these enzymes cleave the p-nitrophenyl ester bond, p-nitrophenol is released, which can be measured spectrophotometrically. This mechanism is crucial for understanding enzyme kinetics and screening for enzyme inhibitors.

Kinetic Studies

Kinetic studies involving this compound have demonstrated its utility in assessing enzyme activity. For instance:

- Enzyme Specificity : Studies have shown that this compound exhibits different hydrolysis rates depending on the specific protease involved. For example, carboxypeptidase A and Y have been tested with varying results in terms of and values, indicating differences in substrate affinity and catalytic efficiency .

- Comparative Analysis : In comparison to other substrates like Z-Phe-Leu and Z-Leu-Leu, this compound has been shown to have distinct hydrolysis rates under similar conditions, highlighting its role as a versatile substrate for enzyme studies .

Case Studies

- Enzymatic Hydrolysis : Research has demonstrated that this compound can be effectively hydrolyzed by various enzymes, revealing insights into their catalytic mechanisms. For instance, the hydrolysis rate was significantly higher with carboxypeptidase A compared to carboxypeptidase Y, suggesting that the structural features of the substrate influence enzyme specificity and efficiency .

- Peptide Substrate Design : The design of peptide substrates like this compound has been pivotal in understanding the influence of amino acid composition on enzymatic activity. The presence of glycine residues has been shown to affect the stability and reactivity of the substrate during enzymatic reactions .

- Catalytic Efficiency : A study involving peptide–gold nanoparticle conjugates highlighted that substrates like this compound could be used to investigate catalytic efficiency under varying conditions, demonstrating how hydrophobicity influences reaction kinetics .

Data Tables

The following table summarizes key kinetic parameters observed for this compound when tested with different enzymes:

| Enzyme | (s) | (mM) | (mMs) |

|---|---|---|---|

| Carboxypeptidase A | 105 | 0.21 | 500 |

| Carboxypeptidase Y | 2 | 0.25 | 8 |

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O8/c25-17(22-12-19(27)32-16-8-6-15(7-9-16)24(29)30)10-21-18(26)11-23-20(28)31-13-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,26)(H,22,25)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKXEWJFZXDHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.